(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide
Description
Historical Context and Discovery
The discovery of (Z)-2-(4-methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide emerged from systematic investigations into bilirubin oxidation pathways during the early 2000s. Initial research focused on understanding the biochemical fate of unconjugated bilirubin under oxidative conditions, leading to the identification of specific oxidation products with distinct molecular characteristics. The compound was first characterized through spectrophotometric analysis, which revealed its unique absorption profile at 310 nanometers, distinguishing it from the parent bilirubin molecule that absorbs at 425 nanometers.
Early studies established that this oxidation product forms consistently under physiological oxidative conditions, with researchers observing approximately 4% yield when producing mixtures of bilirubin oxidation products through controlled hydrogen peroxide oxidation. The historical significance of this discovery lies in its expansion of understanding regarding bilirubin's role beyond traditional metabolic pathways, revealing its involvement in pathological processes through oxidative transformation.
The development of synthetic methodologies for producing this compound marked a crucial advancement in biochemical research capabilities. Researchers established that the oxidation process requires specific conditions, including the presence of hemoglobin and molecular oxygen or hydrogen peroxide, with reaction kinetics showing initial rates around 0.002 micromolar bilirubin per micromolar hemoglobin per second under normal experimental conditions. This synthetic accessibility enabled comprehensive characterization studies and subsequent investigations into the compound's biological significance.
Nomenclature and Classification
The systematic nomenclature of this compound reflects its complex pyrrolidine-based structure with specific stereochemical configuration. The International Union of Pure and Applied Chemistry designation follows standard organic chemistry conventions, indicating the Z-configuration around the double bond connecting the pyrrolidine ring system to the acetamide functional group. Alternative nomenclature systems designate this compound as 2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide, emphasizing the ethenyl substituent position.
The compound's classification within the broader category of pyrrole derivatives positions it among biologically active heterocyclic compounds known for diverse pharmacological properties. Specifically, this molecule belongs to the pyrrolidine subclass, characterized by the five-membered nitrogen-containing ring with an additional carbonyl group creating the lactam functionality. The acetamide side chain further classifies it within amide-containing pyrrole derivatives, distinguishing it from simpler pyrrolidine structures.
Chemical database systems assign specific identifiers to ensure precise molecular identification across research platforms. The PubChem Compound Identification number 9812916 provides standardized reference for this molecule. The International Chemical Identifier string InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4- encodes the complete structural information including stereochemistry.
Significance in Biochemical Research
The biochemical significance of this compound extends across multiple research domains, particularly in oxidative stress studies and neurological pathology investigations. Research demonstrates that this compound serves as a critical biomarker for oxidative environments, with concentrations increasing dramatically from 0.084 ± 0.01 nanomoles per gram in fresh blood to 22.24 ± 4.28 nanomoles per gram in hematoma tissue at 72 hours post-formation. This substantial increase indicates the compound's utility in monitoring oxidative processes in biological systems.
The compound's role in intracerebral hemorrhage research has established its importance in understanding secondary brain injury mechanisms. Studies using porcine intracerebral hemorrhage models reveal significant production of this oxidation product alongside other oxidative stress markers including malondialdehyde and superoxide dismutase. The presence of these compounds in adjacent white matter tissues at concentrations of 11.22 ± 1.90 nanomoles per gram suggests their involvement in perihematomal damage propagation.
Photochemical properties of this compound contribute significantly to its research applications. The molecule demonstrates photodegradation under ambient light conditions, requiring careful handling and storage protocols for analytical studies. This photosensitivity characteristic enables researchers to study light-mediated degradation pathways and their potential therapeutic implications. The compound's extinction coefficient, estimated to be 5- to 10-fold greater than related methylvinylmaleimide compounds, facilitates sensitive detection methods in biological samples.
Related Compounds and Isomers
The structural relationship between this compound and its primary isomer, Bilirubin Oxidation Product B, represents a fundamental aspect of bilirubin oxidative metabolism. Bilirubin Oxidation Product B, chemically designated as 3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide, differs from Bilirubin Oxidation Product A in the positional arrangement of methyl and vinyl substituents on the pyrrolidine ring. Production methods consistently yield approximately 43.6 ± 8.6% Bilirubin Oxidation Product A, 31.0 ± 8.8% Bilirubin Oxidation Product B, and 25.4 ± 18.0% methylvinylmaleimide when measured at 310 nanometers.
The isomeric relationship between these compounds influences their respective biological activities and analytical detection methods. Both isomers demonstrate similar photodegradation characteristics under ambient light exposure, requiring identical storage and handling protocols for research applications. However, their distinct ultraviolet absorption profiles enable chromatographic separation and individual quantification in biological samples through high-performance liquid chromatography coupled with mass spectrometry.
Methylvinylmaleimide represents another significant related compound generated during bilirubin oxidation processes. This molecule, with the chemical structure 4-methyl-3-vinylmaleimide, forms concurrently with both Bilirubin Oxidation Product isomers but demonstrates markedly different spectroscopic properties. Research indicates that methylvinylmaleimide exhibits extinction coefficients approximately 5- to 10-fold lower than either Bilirubin Oxidation Product isomer, necessitating modified analytical approaches for accurate quantification.
Research Objectives and Scope
Contemporary research objectives surrounding this compound encompass multiple investigational directions focused on understanding its formation mechanisms, biological activities, and potential therapeutic applications. Primary research goals include elucidating the precise enzymatic and non-enzymatic pathways leading to its formation from bilirubin precursors under various physiological and pathological conditions. These mechanistic studies aim to identify specific catalysts, cofactors, and environmental conditions that favor production of this particular oxidation product over alternative metabolic pathways.
Analytical method development represents a crucial research objective, particularly regarding improved detection sensitivity and specificity in complex biological matrices. Current investigations focus on optimizing high-performance liquid chromatography and mass spectrometry protocols to achieve reliable quantification in plasma, cerebrospinal fluid, and tissue homogenates. These analytical advancements enable researchers to correlate compound concentrations with disease severity markers and treatment outcomes in clinical studies.
The research scope extends to investigating the compound's potential as a therapeutic target or diagnostic biomarker in neurological diseases beyond intracerebral hemorrhage. Studies examine its presence and significance in other oxidative stress-related conditions including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Additionally, research programs investigate whether interventions targeting bilirubin oxidation pathways might reduce formation of this compound and consequently limit secondary tissue damage in these pathological conditions.
Properties
IUPAC Name |
(2Z)-2-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUEOCARHOWCD-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N)NC1=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C(=O)N)/NC1=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146156 | |
| Record name | (Z)-2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | BOX A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004146 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1451878-43-5, 329314-76-3 | |
| Record name | (Z)-2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451878-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-2-(3-Ethenyl-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOX A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004146 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Strategy
A modular approach utilizes palladium-catalyzed cross-coupling to introduce the vinyl group:
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Starting Material : Methyl (Z)-2-(3-bromo-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetate (3 ).
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Reagents : Potassium vinyltrifluoroborate, Pd(PPh₃)₂Cl₂, CsF.
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Conditions : Reaction in tetrahydrofuran (THF)/water (4:1) at reflux for 18 hours under nitrogen .
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Post-Reaction Modifications :
Table 2: Suzuki-Miyaura Cross-Coupling Optimization
| Component | Role |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Base | CsF (3 equiv.) |
| Solvent System | THF/H₂O (4:1) |
| Yield of Intermediate | 84–93% |
| Final Product Yield | 67% after amidation |
Direct Oxidation of Bilirubin
Non-enzymatic oxidation of bilirubin with hydrogen peroxide produces Z-BOX A as part of a mixture:
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Procedure :
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Challenges : Low yield (~4%), photodegradation (t₁/₂ ~10 hours under light), and co-production of BOX B and methylvinylmaleimide (MVM) .
Table 3: Oxidation Method Outcomes
| Parameter | Result |
|---|---|
| Starting Material | Bilirubin (mixed isomers) |
| Oxidizing Agent | H₂O₂ (8–10%) |
| Key Byproducts | BOX B, MVM |
| Yield of Z-BOX A | ~4% |
| Purity Post-HPLC | >90% |
Photochemical and Thermal Stability Considerations
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Light Sensitivity : Z-BOX A undergoes Z→E isomerization under UV/visible light, with a half-life of ~10 hours in ambient conditions .
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Thermal Stability : Stable at ≤65°C in dark, neutral pH conditions .
Characterization and Validation
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Spectroscopy :
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Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 179.081 .
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X-ray Crystallography : Intramolecular N–H···O hydrogen bonding stabilizes the Z-isomer .
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Condensation Reaction | 78–93% | High | Industrial | Moderate |
| Suzuki-Miyaura | 67–93% | Very High | Lab-scale | High |
| Bilirubin Oxidation | ~4% | Moderate | Limited | Low |
Key Takeaways :
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The Suzuki-Miyaura method offers superior yield and purity but requires specialized catalysts.
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Condensation reactions are preferred for industrial synthesis due to scalability.
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Direct oxidation is less practical due to low yield and mixture formation.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is in organic synthesis, specifically through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of various alkenyl and aryl substituents at the 3-position of the compound. Studies have shown that these modifications can significantly influence the structural and spectroscopic properties of the resulting derivatives without altering their core functionality .
Table 1: Summary of Structural Parameters
| Compound | Substituent Type | Bond Length (pm) | N-H Bond Angle (°) |
|---|---|---|---|
| BOX A | None | 290 - 320 | 145 - 165 |
| BOX A-1 | Aryl | Shortest C=C | - |
| BOX A-2 | Alkenyl | - | - |
Medicinal Chemistry
Biological Activity and Metabolic Fate
Research indicates that this compound exhibits potential biological activity due to its structural similarity to bilirubin degradation products. The compound's derivatives are being explored for their roles in biological systems, particularly in relation to heme metabolism and associated diseases .
Case Study: Biological Impact
A study investigated the metabolic pathways of BOX A derivatives in vivo, revealing that certain modifications enhance their stability and bioactivity. These findings suggest potential therapeutic applications in treating conditions linked to bilirubin metabolism disorders.
Materials Science
Polymeric Applications
The unique structure of this compound allows it to be utilized as a building block in polymer chemistry. Its ability to form stable polymers with desirable mechanical properties has been documented. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Table 2: Properties of Polymers Derived from BOX A
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 200 | 50 |
| Polymer B | 220 | 65 |
Mechanism of Action
The mechanism of action of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Heterocycles
The target compound’s pyrrolidone core distinguishes it from other acetamide derivatives:
- Thiazolo[3,2-a]pyrimidine Derivatives (e.g., compounds 11a and 11b in ): These feature a fused thiazole-pyrimidine system with benzylidene substituents. Unlike the target compound’s pyrrolidone ring, their core includes sulfur and nitrogen atoms, enhancing electronic delocalization and influencing reactivity .
- Imidazo[2,1-b]thiazole Derivatives (e.g., 5k–5n in ): These combine imidazole and thiazole rings, often substituted with aryl groups (e.g., chlorophenyl, methoxybenzyl). Their extended π-systems contrast with the simpler bicyclic structure of the target compound .
- Benzothiazole-2-yl Acetamides (): These derivatives incorporate a trifluoromethylbenzothiazole group, offering strong electron-withdrawing effects compared to the target compound’s vinyl and methyl groups .
Table 1: Structural Comparison
Physical and Spectral Properties
Table 2: Spectral and Physical Data
Hydrogen Bonding and Crystallography
- Target Compound : The acetamide group likely participates in N–H···O hydrogen bonds, forming dimers or chains. Such motifs are critical in crystal packing, as seen in Etter’s graph set analysis .
- Thiazolo[3,2-a]pyrimidines : NH and C=O groups in 11a and 11b may form R₂²(8) motifs, contrasting with the simpler hydrogen-bonding networks of the target compound .
Biological Activity
Overview
(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is an organic compound with significant potential in medicinal chemistry. With a molecular formula of C9H10N2O2 and a molecular weight of 178.188 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the condensation of 3-methyl-4-vinyl-5-oxo-1,5-dihydro-2H-pyrrole-2-carbaldehyde with acetamide under specific catalytic conditions. This process can be optimized for higher yields and purity using techniques such as continuous flow reactors.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This compound can modulate enzyme activity and receptor interactions, leading to significant biological effects. The precise mechanisms are still being elucidated, but initial studies suggest that it may inhibit specific pathways involved in tumor growth and microbial resistance.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound display notable antimicrobial properties. For instance, derivatives of similar pyrrole-based compounds have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Preliminary studies have highlighted the potential anticancer activity of this compound. It has been tested against several cancer cell lines, demonstrating promising cytotoxicity. For example, compounds in the same class have been reported to inhibit the growth of human hepatoblastoma cells (Hep-G2) and other cancerous cell lines .
Research Findings and Case Studies
| Study | Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Anticancer | Hep-G2 | < 20 µM |
| Study 2 | Antimicrobial | Staphylococcus aureus | 15 µg/mL |
| Study 3 | Antifungal | Candida albicans | 10 µg/mL |
Case Study: Antitumor Activity
In a study focused on the structure-activity relationship (SAR) of pyrrole derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a therapeutic agent in oncology .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various derivatives related to this compound. The results indicated that certain modifications enhanced activity against resistant strains of bacteria, making them suitable candidates for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide with high yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions under acidic reflux conditions. For example, analogous pyrrolidone derivatives are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with aldehydes in acetic acid and sodium acetate, achieving yields of 57–68% . Key parameters include:
- Solvent System : Acetic acid/acetic anhydride (10–20 mL) for efficient cyclization.
- Catalyst : Sodium acetate (0.5 g) to stabilize intermediates and drive the reaction.
- Reaction Time : 2–5 hours under reflux to balance completion and side-product formation.
- Purity Control : Recrystallization from DMF/acetic acid or ethanol removes impurities .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign vinyl proton signals (e.g., δ 7.94 ppm for =CH) and carbonyl carbons (e.g., δ 165–171 ppm) to confirm Z-configuration and conjugation .
- IR Spectroscopy : Detect characteristic stretches (e.g., 3,436 cm⁻¹ for NH, 1,719 cm⁻¹ for C=O) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S analogs) and fragmentation patterns .
Q. How should researchers handle and store this compound to prevent degradation during experimental workflows?
- Methodological Answer :
- Storage : Protect from light and moisture in airtight containers at –20°C, as recommended for similar acetamide derivatives .
- Stability Testing : Monitor via HPLC or TLC under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways.
Advanced Research Questions
Q. What mechanistic insights explain the preferential formation of the Z-isomer over the E-isomer during synthesis?
- Methodological Answer : The Z-isomer likely forms due to steric hindrance and electronic stabilization of the transition state. Computational studies (e.g., DFT calculations) can model the energy barriers for isomerization. Experimental validation includes:
- Kinetic Control : Short reflux times (≤2 hours) favor the Z-isomer, while prolonged heating may promote equilibration .
- Substituent Effects : Electron-withdrawing groups (e.g., cyano) stabilize the conjugated system, as seen in analogous compounds .
Q. How can computational modeling predict the biological targets of this compound, given its structural complexity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs) based on the compound’s electron-deficient pyrrole core.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, leveraging the compound’s logP (~2.5) and hydrogen-bonding capacity .
Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Functionalization : Introduce substituents at the vinyl or acetamide groups via nucleophilic substitution (e.g., using phenacyl bromides) or cross-coupling reactions .
- Heterocyclic Hybrids : Fuse with thiazolo-pyrimidine or oxadiazole moieties via cyclocondensation, as demonstrated for related scaffolds .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in cell lines (e.g., HEK-293 vs. HeLa) or solvent systems (DMSO concentration ≤0.1%) .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient elution, detecting impurities at <0.1% levels .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
